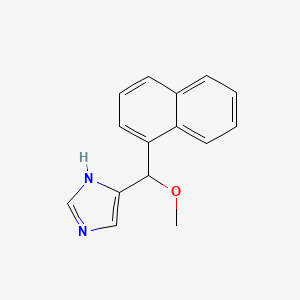
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a methoxy group attached to a naphthalene ring, further linked to the imidazole core. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, facilitating the formation of the imidazole ring under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP) to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: TBHP, mild temperatures.
Reduction: NaBH4, room temperature.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
1H-Imidazole, 4-(1H-imidazol-1-yl)benzaldehyde: Known for its use in organic synthesis and as a precursor for more complex molecules.
1H-Imidazole, 4-(1H-imidazol-1-yl)benzene: Utilized in the development of pharmaceuticals and agrochemicals.
Uniqueness: Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
673485-58-0 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-[methoxy(naphthalen-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-15(14-9-16-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,15H,1H3,(H,16,17) |
Clave InChI |
GHEFQYDQTKMXST-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
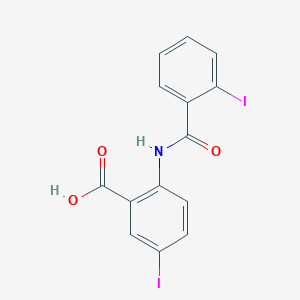
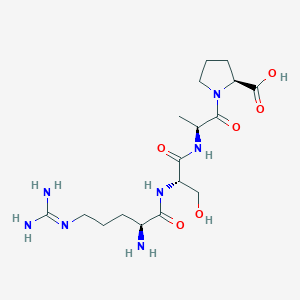


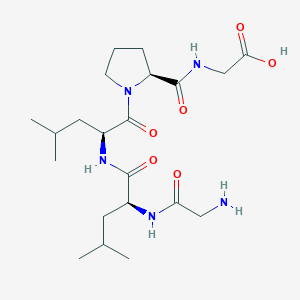
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
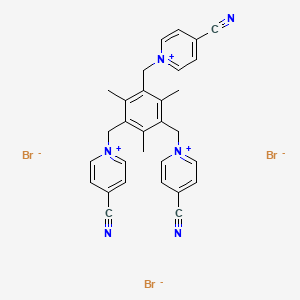
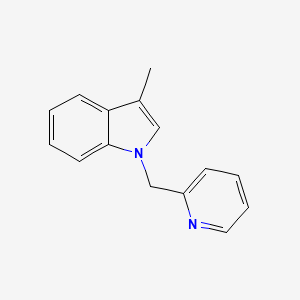

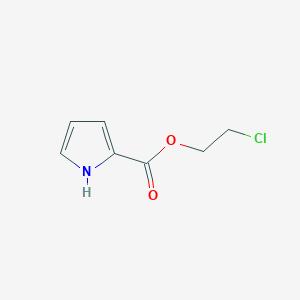
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)

